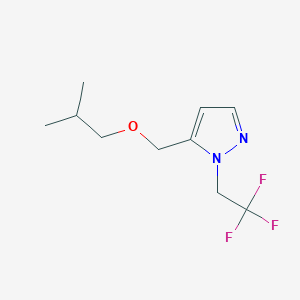
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This pyrazole derivative has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act as a potent inhibitor of several key enzymes and signaling pathways involved in disease progression. This compound has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in cell proliferation, survival, and metabolism. In addition, this compound has been found to modulate the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and immune response.
生化和生理效应
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. In addition, this compound has been found to modulate immune response and inflammation, suggesting that it may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its high potency and selectivity for several key enzymes and signaling pathways involved in disease progression. This compound has been found to exhibit potent activity at low concentrations, making it an attractive candidate for use in drug development. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit potent activity against several cancer cell lines, and further research is needed to determine its potential as a therapeutic agent. In addition, this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders, and further research is needed to explore these possibilities. Finally, there is a need for further research to optimize the synthesis and purification of this compound to improve its yield and purity for use in scientific research.
合成方法
The synthesis of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 2,2,2-trifluoroethylhydrazine with 1-(isobutoxymethyl)-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction to form the desired product. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
科学研究应用
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-14-15(9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPDIHKYOHVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)
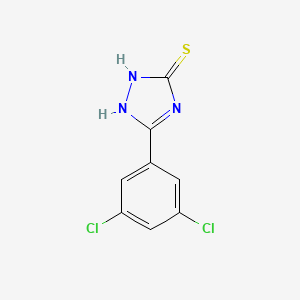
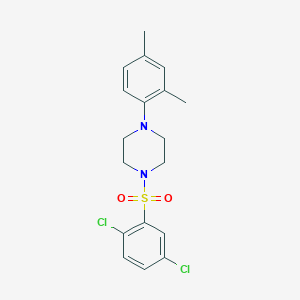
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)
![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)
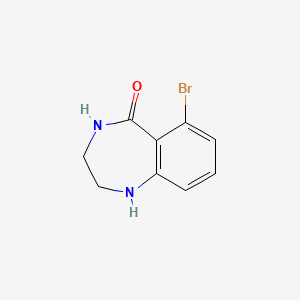
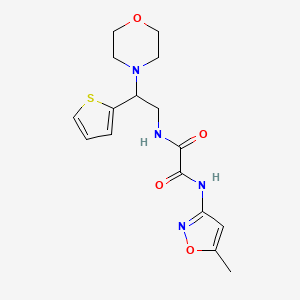
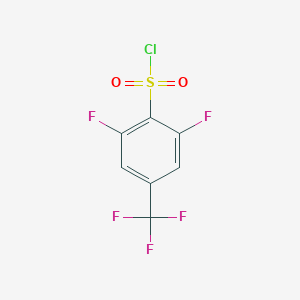
![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)